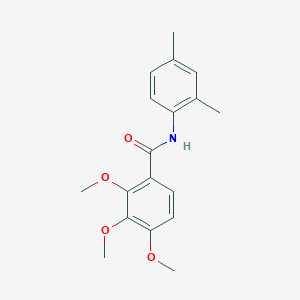

![molecular formula C23H28N2O2 B300128 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide](/img/structure/B300128.png)

4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide, also known as GW501516, is a selective androgen receptor modulator (SARM) that has gained attention for its potential use in scientific research. It was originally developed as a treatment for metabolic and cardiovascular diseases, but its ability to enhance endurance and performance has also made it popular among athletes. In

Mechanism of Action

4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide can increase the uptake and utilization of fatty acids, improve insulin sensitivity, and reduce inflammation. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which can enhance endurance and performance.

Biochemical and Physiological Effects:

4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which can enhance endurance and performance. However, some studies have also suggested that 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide may have negative effects on liver function and cause cancer in animal models.

Advantages and Limitations for Lab Experiments

4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide has several advantages for lab experiments, including its ability to selectively activate PPARδ and its potential therapeutic effects on metabolic and cardiovascular diseases. However, its potential negative effects on liver function and cancer risk must also be taken into consideration. In addition, the high cost and limited availability of 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide may make it difficult for some researchers to obtain and use in their experiments.

Future Directions

There are several future directions for the study of 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide, including further investigation of its potential therapeutic effects on metabolic and cardiovascular diseases, as well as its ability to enhance endurance and performance in athletes. Researchers may also explore alternative SARMs that can activate PPARδ without the potential negative effects of 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide. In addition, more studies are needed to fully understand the mechanism of action and long-term effects of 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide on human health.

Synthesis Methods

The synthesis of 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide involves several steps, including the condensation of 4-bromo-1-butanol with 2-(4-propylphenoxy)ethylamine to form 4-(2-(4-propylphenoxy)ethyl)-1-butanamine. This intermediate is then reacted with 1H-indole-3-carbaldehyde to form the final product, 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide has been studied for its potential therapeutic effects on metabolic and cardiovascular diseases, such as obesity, diabetes, and atherosclerosis. It has also been investigated for its ability to enhance endurance and performance in athletes. Some studies have suggested that 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide can improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. It has also been shown to increase fatty acid oxidation and improve exercise capacity in animal models.

properties

Product Name |

4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide |

|---|---|

Molecular Formula |

C23H28N2O2 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide |

InChI |

InChI=1S/C23H28N2O2/c1-2-6-18-11-13-20(14-12-18)27-16-15-24-23(26)10-5-7-19-17-25-22-9-4-3-8-21(19)22/h3-4,8-9,11-14,17,25H,2,5-7,10,15-16H2,1H3,(H,24,26) |

InChI Key |

RMVRYMTUKADDFI-UHFFFAOYSA-N |

SMILES |

CCCC1=CC=C(C=C1)OCCNC(=O)CCCC2=CNC3=CC=CC=C32 |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCCNC(=O)CCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

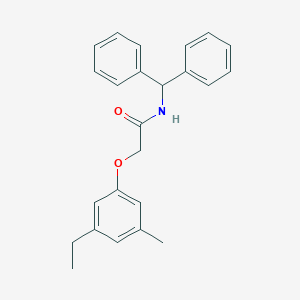

![N-(2,4-dimethylphenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide](/img/structure/B300045.png)

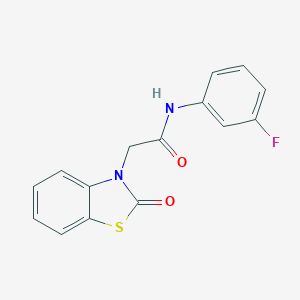

![2-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B300046.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B300047.png)

![5-(3-Chlorophenyl)-1-ethyl-1'-(naphthalen-1-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B300050.png)

![N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide](/img/structure/B300052.png)

![4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B300057.png)

![N-(2,4-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B300058.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate](/img/structure/B300059.png)

methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B300061.png)

![{5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300066.png)

![1'-[(2-Fluorophenyl)methyl]-5-(4-methoxyphenyl)-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B300068.png)